Emamectin (Benzoate)

Description

BenchChem offers high-quality Emamectin (Benzoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Emamectin (Benzoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

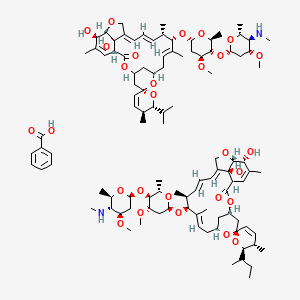

benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO13.C48H73NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;1-25(2)42-28(5)17-18-47(62-42)23-34-20-33(61-47)16-15-27(4)43(26(3)13-12-14-32-24-55-45-41(50)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-11)44(31(8)57-39)60-38-21-36(53-10)40(49-9)30(7)56-38;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;12-15,17-19,25-26,28,30-31,33-45,49-50,52H,16,20-24H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;13-12+,27-15+,32-14+;/t26?,27-,29-,31+,32-,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+;26-,28-,30+,31-,33+,34-,35-,36+,37-,38-,39-,40+,41+,42+,43-,44-,45+,47+,48+;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEUZFODPHOJLJ-XBCCJRATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)NC)OC)OC)\C)C.C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H154N2O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1880.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Emamectin Benzoate's Mechanism of Action on Insect Glutamate-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin (B195283) benzoate (B1203000), a semi-synthetic derivative of the avermectin (B7782182) family, is a potent insecticide widely utilized in agriculture for the control of lepidopteran pests.[1] Its primary mode of action is the allosteric modulation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3] This guide provides an in-depth technical overview of the molecular interactions between emamectin benzoate and insect GluCls, detailing the mechanism of channel activation, quantitative binding data, and the experimental protocols used to elucidate these processes. Furthermore, it explores the molecular basis of insecticide resistance associated with alterations in the GluCl target site.

Introduction to Glutamate-Gated Chloride Channels (GluCls)

GluCls are members of the Cys-loop ligand-gated ion channel superfamily, which are exclusively found in protostome invertebrates, such as insects and nematodes.[3][4] These channels are crucial for mediating fast inhibitory neurotransmission in response to the neurotransmitter L-glutamate.[5] Upon glutamate (B1630785) binding, the channel opens, allowing an influx of chloride ions, which hyperpolarizes the cell membrane and reduces neuronal excitability or muscle contraction.[2] The absence of GluCls in vertebrates makes them an ideal target for selective insecticides like emamectin benzoate.[6]

Insect GluCls are typically homomeric or heteromeric pentamers, with each subunit comprising a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a short extracellular C-terminus.[5][7] The glutamate binding site is located at the interface of two adjacent subunits in the extracellular domain, while the ion channel pore is lined by the M2 transmembrane domains of the five subunits.[3][8]

Mechanism of Action of Emamectin Benzoate

Emamectin benzoate acts as a positive allosteric modulator of insect GluCls.[2] Unlike the endogenous ligand glutamate, which causes rapid and transient channel opening, emamectin benzoate binds to a distinct allosteric site on the channel protein.[9][10] This binding event induces a conformational change that leads to a prolonged and essentially irreversible activation of the chloride channel.[10][11]

The persistent influx of chloride ions results in a sustained hyperpolarization of the nerve and muscle cells, leading to the inhibition of nerve signals and the cessation of muscle contraction.[2] This ultimately causes paralysis and death of the insect.[2] Molecular docking studies have suggested that emamectin benzoate binds to the large amino-terminal extracellular domain of the GluCl, forming hydrogen bonds, hydrophobic interactions, and salt bridges.[1]

Signaling Pathway

The interaction of emamectin benzoate with the GluCl channel and the subsequent physiological effects can be visualized as a direct signaling pathway.

References

- 1. Knockdown of the glutamate-gated chloride channel gene decreases emamectin benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Glutamate-Gated Chloride Channel in Tribolium castaneum [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. Emamectin is a non-selective allosteric activator of nicotinic acetylcholine receptors and GABAA/C receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Emamectin Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin (B195283) benzoate (B1203000), a semi-synthetic derivative of the avermectin (B7782182) family, stands as a potent insecticide renowned for its efficacy against a broad spectrum of lepidopteran pests. Its mechanism of action, centered on the allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, has prompted extensive research into its structure-activity relationships (SAR) to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of emamectin benzoate derivatives, with a focus on the critical role of modifications at the 4"-position. We present a comprehensive summary of quantitative SAR data, detailed experimental protocols for key bioassays, and a visual representation of the signaling pathway and experimental workflows.

Introduction

Emamectin benzoate is a macrocyclic lactone insecticide derived from the natural fermentation product of the soil actinomycete Streptomyces avermitilis. It is a mixture of two homologous compounds, primarily 4''-epi-methylamino-4''-deoxyavermectin B1a benzoate (>90%) and 4''-epi-methylamino-4''-deoxyavermectin B1b benzoate (<10%). The primary molecular target of emamectin benzoate in insects is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel crucial for inhibitory neurotransmission.[1][2] By binding to an allosteric site on the GluCl, emamectin benzoate potentiates the effect of glutamate, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, flaccid paralysis and death of the insect.[2]

The 4"-position of the avermectin scaffold has been a focal point for chemical modification to improve insecticidal activity. The introduction of the epi-methylamino group at this position in emamectin benzoate significantly enhances its potency against lepidopteran pests compared to its parent compound, abamectin. This guide will delve into the nuanced relationships between structural modifications of emamectin benzoate and its biological activity.

Structure-Activity Relationship of Emamectin Benzoate Derivatives

The insecticidal potency of emamectin benzoate derivatives is highly dependent on the nature of the substituent at the 4"-position of the avermectin B1a core structure. The following table summarizes the quantitative structure-activity relationship data from a study on various avermectin analogues, which provides valuable insights into the SAR of emamectin benzoate derivatives.

Quantitative Data

The following table presents the insecticidal activity (LC50) of various avermectin derivatives against the two-spotted spider mite (Tetranychus cinnabarinus), the black bean aphid (Aphis craccivora), and the pinewood nematode (Bursaphelenchus xylophilus). The data is adapted from "Synthesis, biological activities and structure-activity relationships for new avermectin analogues".[3]

| Compound | R (4"-position substituent) | LC50 (μM) vs. T. cinnabarinus | LC50 (μM) vs. A. craccivora | LC50 (μM) vs. B. xylophilus |

| Avermectin | -OH | 0.013 | 52.234 | 6.746 |

| 9b | -NHCH2CH2OH | 0.024 | 20.351 | 4.832 |

| 9d | -NHCH2CH2OCH3 | 0.031 | 15.672 | 4.561 |

| 9e | -NHCH2CH2CN | 0.018 | 10.234 | 4.123 |

| 9f | -NHCH2CH=CH2 | 0.015 | 7.744 | 4.015 |

| 9g | -NHCH2C≡CH | 0.011 | 5.634 | 4.321 |

| 9h | -NH(CH2)2Ph | 0.010 | 6.809 | 4.987 |

| 9j | -NH-c-Pr | 0.005 | 12.345 | 4.765 |

| 9l | -NHCH2-2-pyridyl | 0.021 | 9.876 | 4.213 |

| 9n | -NHCH2-3-pyridyl | 0.025 | 11.543 | 4.654 |

| 9p | -NHCH2-4-pyridyl | 0.028 | 13.432 | 4.876 |

| 9r | -NHCH2-2-thienyl | 0.019 | 8.765 | 4.112 |

| 9v | -N(CH3)2 | 0.045 | 25.432 | 5.123 |

| 16d | -O-c-Pr | 0.002 | 35.678 | 5.987 |

| 17d | -S-c-Pr | 0.016 | 18.987 | 4.999 |

Key Observations from SAR Data:

-

Amino Substituents: The introduction of an amino group at the 4"-position generally maintains or enhances insecticidal activity compared to the hydroxyl group of avermectin.

-

Nature of Amino Substituent: Small, compact, and lipophilic groups attached to the nitrogen atom, such as cyclopropyl (B3062369) (9j), tend to significantly increase potency, particularly against T. cinnabarinus.

-

Alkene and Alkyne Groups: The presence of unsaturated bonds in the substituent, as in the allyl (9f) and propargyl (9g) derivatives, leads to potent activity against A. craccivora.

-

Aromatic and Heterocyclic Rings: The incorporation of phenyl, pyridyl, and thienyl rings also results in compounds with good insecticidal activity.

-

Ether and Thioether Linkages: Replacing the amino linkage with an ether (16d) or thioether (17d) linkage can also lead to highly potent compounds, with the cyclopropyl ether derivative (16d) showing exceptional activity against T. cinnabarinus.

-

Dimethylamino Group: The dimethylamino substituent (9v) resulted in a decrease in activity compared to other amino derivatives.

Experimental Protocols

Synthesis of 4"-epi-Amino-Avermectin B1a Derivatives

The synthesis of emamectin benzoate and its derivatives typically starts from abamectin, which is a mixture of avermectin B1a and B1b. A general synthetic route involves the following key steps:

Figure 1: General synthetic workflow for emamectin benzoate derivatives.

Detailed Methodologies:

-

Protection of the 5-hydroxyl group: The 5-hydroxyl group of avermectin B1a is selectively protected, often using a silyl (B83357) ether protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base like imidazole.

-

Oxidation of the 4"-hydroxyl group: The 4"-hydroxyl group is oxidized to a ketone using an oxidizing agent such as manganese dioxide (MnO2) or by Swern oxidation.

-

Reductive amination: The 4"-keto intermediate is reacted with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the corresponding 4"-epi-amino derivative. The choice of amine determines the final substituent at the 4"-position.

-

Deprotection of the 5-hydroxyl group: The protecting group at the 5-position is removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) for silyl ethers.

-

Salt formation: The final 4"-epi-amino avermectin derivative is treated with benzoic acid to form the emamectin benzoate salt, which improves its stability and handling properties.

Insecticidal Bioassay Protocol (Leaf-Dip Method)

This protocol is widely used to assess the insecticidal activity of emamectin benzoate derivatives against lepidopteran pests such as the diamondback moth (Plutella xylostella).

Figure 2: Workflow for the leaf-dip insecticidal bioassay.

Materials and Reagents:

-

Test compounds (emamectin benzoate derivatives)

-

Acetone (B3395972) (for initial dissolution)

-

Triton X-100 (surfactant)

-

Distilled water

-

Cabbage plants (reared without insecticides)

-

Third-instar larvae of Plutella xylostella

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Forceps

-

Micropipettes

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Make a series of dilutions in distilled water containing 0.1% (v/v) Triton X-100 to obtain the desired test concentrations.

-

Leaf Treatment: Excise fresh cabbage leaves and cut them into discs of a uniform size (e.g., 5 cm diameter). Using forceps, dip each leaf disc into the test solution for 30 seconds with gentle agitation. A control group is treated with a solution of acetone and Triton X-100 in water.

-

Drying and Placement: Allow the treated leaf discs to air-dry at room temperature for 1-2 hours. Place each dried leaf disc in a Petri dish lined with a moist filter paper to maintain humidity.

-

Insect Infestation: Carefully transfer 10-15 third-instar larvae of P. xylostella onto each leaf disc using a fine brush.

-

Incubation: Seal the Petri dishes and incubate them in a controlled environment chamber at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod and 60-70% relative humidity.

-

Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration required to kill 50% of the population) values and their 95% confidence intervals using Probit analysis.

Glutamate-Gated Chloride Channel (GluCl) Binding Assay Protocol

This protocol describes a radioligand binding assay to determine the affinity of emamectin benzoate derivatives for the GluCl, using [3H]-ivermectin as the radioligand. Ivermectin is a close structural analog of emamectin and binds to the same allosteric site.

References

- 1. Knockdown of the glutamate-gated chloride channel gene decreases emamectin benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological activities and structure-activity relationships for new avermectin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Emamectin Benzoate: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of emamectin (B195283) benzoate (B1203000), with a particular focus on its solubility in organic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Core Chemical Properties

Emamectin benzoate is a semi-synthetic derivative of abamectin, a natural fermentation product of the soil actinomycete Streptomyces avermitilis. It is a potent insecticide that acts on the nervous system of target pests.[1] The technical material is a mixture of two homologous compounds, emamectin B1a benzoate and emamectin B1b benzoate, typically in a ratio of ≥90% to ≤10%, respectively.[1]

| Property | Value | Reference |

| Molecular Formula | Emamectin B1a benzoate: C₅₆H₈₁NO₁₅ Emamectin B1b benzoate: C₅₅H₇₉NO₁₅ | [1] |

| Molecular Weight | Emamectin B1a benzoate: 1008.3 g/mol Emamectin B1b benzoate: 994.2 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | [2][3] |

| Melting Point | 141-146 °C | [3] |

| Vapor Pressure | 0.004 mPa (21 °C) | [3] |

| pKa | 4.2 (benzoic acid), 7.7 (R-NH₂⁺) at 23.3–23.7 °C | |

| LogP (Octanol/Water Partition Coefficient) | log Kow = 5.0 (pH 7) | [4] |

| Stability | Stable to hydrolysis at pH 5, 6, 7, and 8 (25 °C). Photodegrades rapidly. | [3] |

Solubility Profile

The solubility of emamectin benzoate is a critical parameter for its formulation and delivery. While it has low water solubility, it is soluble in several organic solvents.

Solubility in Water

| pH | Temperature (°C) | Solubility (g/L) | Reference |

| 7 | 25 | 0.024 | [3][5][6][7] |

| 5-6 | Not Specified | 0.3 | [2] |

Solubility in Organic Solvents

| Organic Solvent | Qualitative Solubility | Reference |

| Acetone | Soluble | [2] |

| Methanol | Soluble | [2] |

| Toluene | Soluble | [6] |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetonitrile | Soluble | [5] |

| n-Hexane | Insoluble | [2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. Standardized methods have been established by international organizations to ensure consistency and comparability of data.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method.

1. Column Elution Method (for solubilities < 10⁻² g/L):

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate to ensure saturation. The concentration of the substance in the eluate is then determined by a suitable analytical method.

-

Apparatus:

-

Jacketed column with a porous support (e.g., glass wool).

-

Constant-head water reservoir.

-

Thermostatically controlled water bath.

-

Analytical instrumentation (e.g., HPLC, GC).

-

-

Procedure:

-

The support material is coated with an excess of the test substance.

-

The coated support is packed into the column.

-

Water is passed through the column at a flow rate that allows for the establishment of equilibrium.

-

Fractions of the eluate are collected.

-

The concentration of the test substance in the fractions is determined until a plateau is reached, indicating saturation.

-

2. Flask Method (for solubilities > 10⁻² g/L):

-

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

-

Apparatus:

-

Shaking flask or vessel.

-

Thermostatically controlled shaker or magnetic stirrer.

-

Centrifuge or filtration apparatus.

-

Analytical instrumentation.

-

-

Procedure:

-

An excess of the test substance is added to a known volume of water in the flask.

-

The flask is agitated at a constant temperature. The agitation time required to reach equilibrium should be determined in preliminary tests (e.g., 24, 48, and 72 hours).

-

After equilibrium is reached, the mixture is centrifuged or filtered to separate the undissolved substance.

-

The concentration of the test substance in the clear aqueous phase is determined.

-

Solubility in Organic Solvents (CIPAC Method MT 181)

The Collaborative International Pesticides Analytical Council (CIPAC) Method MT 181 provides a standardized procedure for determining the solubility of pesticides in organic solvents.

-

Principle: A known mass of the test substance is treated with increasing volumes of the organic solvent at a constant temperature until complete dissolution is observed.

-

Apparatus:

-

Test tubes with stoppers.

-

Thermostatically controlled water bath or shaker.

-

Graduated pipettes or burettes.

-

-

Procedure:

-

Preliminary Test: A small, unweighed amount of the test substance is placed in a test tube, and the solvent is added dropwise with agitation until dissolution occurs. This provides an approximate solubility value.

-

Definitive Test:

-

Based on the preliminary test, a suitable mass of the test substance (typically between 0.1 and 1 g) is accurately weighed into a test tube.

-

The test tube is placed in a thermostatically controlled environment.

-

The organic solvent is added in small, measured increments from a burette or pipette.

-

After each addition, the mixture is vigorously shaken until dissolution is complete or it is clear that the substance is not fully dissolved.

-

The total volume of solvent required to completely dissolve the substance is recorded.

-

The solubility is calculated and expressed as g/L.

-

-

Mechanism of Action: Signaling Pathway

Emamectin benzoate's insecticidal activity is primarily mediated through its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This interaction leads to the disruption of normal neurotransmission.

Caption: Signaling pathway of emamectin benzoate's insecticidal action.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like emamectin benzoate, incorporating preliminary and definitive testing phases.

Caption: Experimental workflow for solubility determination.

References

- 1. fao.org [fao.org]

- 2. CN114342946A - Emamectin benzoate aqueous solution and preparation method thereof - Google Patents [patents.google.com]

- 3. cipac.org [cipac.org]

- 4. Emamectin | C49H75NO13 | CID 46893156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. CN103858862A - Environmental-friendly emamectin benzoate water-soluble powder and preparation method thereof - Google Patents [patents.google.com]

- 7. sapub.org [sapub.org]

Translaminar Activity and Systemic Movement of Emamectin Benzoate in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin (B195283) benzoate (B1203000), a semi-synthetic derivative of the avermectin (B7782182) family of natural products, is a potent insecticide widely used in agriculture for the control of a broad spectrum of lepidopteran pests.[1] Its efficacy is significantly enhanced by its ability to move into and within plant tissues, providing protection against pests that feed on various parts of the plant. This technical guide provides a comprehensive overview of the translaminar activity and systemic movement of emamectin benzoate in plants. It synthesizes available quantitative data on its distribution and persistence in various crops, details the experimental protocols used for its analysis, and presents visual workflows and conceptual diagrams to elucidate key processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and application of crop protection agents.

Introduction

Emamectin benzoate is a non-systemic insecticide with notable translaminar activity.[2] This means that after foliar application, it penetrates the leaf cuticle and forms a reservoir of the active ingredient within the leaf tissue.[3] This characteristic is crucial for its efficacy, as it protects the molecule from rapid photodegradation on the leaf surface and provides residual activity against pests.[2] While not considered a truly systemic insecticide that translocates throughout the entire plant via the vascular system, there is evidence of localized systemic movement. Some studies indicate that emamectin benzoate can be absorbed by the plant and exhibit some degree of translocation, offering protection beyond the immediate site of application.[2] Understanding the extent and dynamics of this movement is critical for optimizing its application, ensuring crop protection, and assessing potential residues in different plant parts.

Translaminar Activity

Translaminar activity, or the movement of a pesticide from the upper (adaxial) surface of a leaf to the lower (abaxial) surface, is a key feature of emamectin benzoate. This allows for the control of pests that feed on the underside of leaves, even if the spray is applied to the top. This movement ensures that a reservoir of the active ingredient is available within the leaf mesophyll, where it can be ingested by feeding insects.

Mechanism of Translaminar Movement

The process of translaminar movement involves the diffusion of the emamectin benzoate molecule across the leaf cuticle and through the epidermal cells to the mesophyll tissue. The lipophilic nature of the avermectin class of compounds facilitates this penetration of the waxy cuticle. Once inside the leaf, it resides in the parenchyma tissue, providing a source of the active ingredient for an extended period.

Systemic Movement

The systemic movement of emamectin benzoate is generally considered to be limited. Unlike highly systemic insecticides that are readily transported throughout the plant's vascular system (xylem and phloem), emamectin benzoate exhibits more localized movement. Following foliar application, there is evidence of acropetal movement (upward towards the leaf tip) within the treated leaf. However, significant basipetal movement (downward towards the leaf base) or translocation to other untreated plant parts is not well-documented for foliar applications.

Soil application of emamectin benzoate has been investigated for the control of root-knot nematodes, suggesting some uptake by the roots and subsequent translocation.[4] However, the primary and most effective mode of application for controlling foliar-feeding pests remains direct spraying onto the plant canopy.

Quantitative Data on Distribution and Dissipation

Several studies have quantified the residues of emamectin benzoate in various crops over time. This data, while often focused on dissipation for pre-harvest interval determination, provides insights into the presence and persistence of the compound in different plant tissues.

Table 1: Residue and Dissipation of Emamectin Benzoate in Various Crops

| Crop | Application Rate | Plant Part | Initial Residue (mg/kg) | Half-life (days) | Residue at Day X (mg/kg) | Reference |

| Cotton | 15 g a.i./ha | Lint, Seed, Soil | Below Detectable Level | - | Below Detectable Level at 50 & 80 days | [5] |

| Cotton | 30 g a.i./ha | Lint, Seed, Soil | Below Detectable Level | - | Below Detectable Level at 50 & 80 days | [5] |

| Rice | Not Specified | Stems | 0.035 - 0.0642 | 0.8 - 2.8 | 0.0001 - 0.00097 at 7-14 days | [6] |

| Rice | Not Specified | Soil | Not Detected (1h) | 1.9 - 3.8 | 0.00317 (max) | [6] |

| Rice | Not Specified | Rice, Rice Husks | Below Detectable Level | - | Below Detectable Level at harvest | [6] |

| Cauliflower | Recommended Dose | Edible Part | 0.064 | - | - | [7] |

| Cauliflower | Double Recommended Dose | Edible Part | 0.116 | - | - | [7] |

| Tea | Recommended Dose | Black Tea | 0.29 - 0.30 | - | - | [8] |

| Tea | Double Recommended Dose | Black Tea | 0.66 - 0.68 | - | - | [8] |

| Tea | Recommended Dose | Green Leaves | 0.30 - 0.32 | - | - | [8] |

| Tea | Double Recommended Dose | Green Leaves | 0.72 - 0.74 | - | - | [8] |

| Banana | Not Specified | Peel & Pulp | - | - | LOD: 0.003, LOQ: 0.008 | [9] |

| Banana | Not Specified | Pulp | - | - | LOD: 0.002, LOQ: 0.007 | [9] |

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Protocols

The analysis of emamectin benzoate residues in plant matrices typically involves extraction, cleanup, and quantification using chromatographic techniques.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[10][11]

Protocol:

-

Homogenization: A representative sample of the plant material (e.g., 10-15 g) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of water and an extraction solvent, typically acetonitrile (B52724).[10] For avermectins, a mixture of acetonitrile and isopropanol (B130326) may also be used.[10]

-

Salting-out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to the tube. The tube is shaken vigorously and then centrifuged. This step helps to partition the pesticides into the organic layer and remove water.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA, C18) and magnesium sulfate. The tube is vortexed and centrifuged. This step removes interfering matrix components such as organic acids, sugars, and pigments.

-

Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated and reconstituted in a suitable solvent for analysis.

Analytical Quantification: HPLC-FLD and UPLC-MS/MS

5.2.1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method often requires a derivatization step to make the emamectin benzoate molecule fluorescent, enhancing its detection sensitivity.[8]

-

Derivatization: A common derivatization procedure involves the use of trifluoroacetic anhydride (B1165640) and 1-methylimidazole.[8]

-

Chromatographic Conditions:

5.2.2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective method that does not typically require derivatization.[6][10]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of mobile phases, often consisting of an aqueous solution with an additive like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile or methanol.[10]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for the quantification of the parent molecule and its characteristic product ions.

-

Visualizations

Experimental Workflow for Residue Analysis

Caption: General workflow for the analysis of emamectin benzoate residues in plant tissues.

Conceptual Diagram of Translaminar Activity

Caption: Conceptual diagram illustrating the translaminar movement of emamectin benzoate within a plant leaf.

Conclusion

Emamectin benzoate's effectiveness as an insecticide is significantly influenced by its ability to penetrate plant tissues and establish a persistent reservoir within the leaves. This translaminar activity provides extended protection against a variety of lepidopteran pests. While its systemic movement is limited compared to truly systemic insecticides, the localized movement within the plant contributes to its overall efficacy. The quantitative data on its residues and dissipation in various crops, combined with robust analytical methodologies like QuEChERS with UPLC-MS/MS or HPLC-FLD, provide a solid foundation for understanding its behavior in agricultural systems. Further research focusing on the precise quantification of its movement within the plant vascular system following different application methods would provide a more complete picture of its activity and could lead to even more optimized and sustainable pest management strategies.

References

- 1. fao.org [fao.org]

- 2. pomais.com [pomais.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Emamectin Benzoate on Root-Knot Nematodes and Tomato Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Determination of some pesticide residues in conventional-grown and IPM-grown tomato by using QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin (B195283) benzoate (B1203000), a semi-synthetic derivative of the avermectin (B7782182) family of natural products, is a potent insecticide widely used for the control of lepidopteran pests in agriculture. Its high efficacy stems from its specific interaction with key molecular targets within the insect's nervous system. This technical guide provides a comprehensive overview of the primary molecular targets of emamectin benzoate in lepidopteran pests, focusing on glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABA-Rs). This document details the mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its study.

Introduction

Emamectin benzoate is a powerful insecticide that acts as a potent neurotoxin in target pests.[1] It is derived from the fermentation products of the soil actinomycete Streptomyces avermitilis.[1] The molecule's structure allows it to effectively disrupt the nervous system of insects, leading to paralysis and eventual death.[2] This guide will delve into the specific molecular interactions that underpin the insecticidal activity of emamectin benzoate against lepidopteran pests.

Primary and Secondary Molecular Targets

The primary molecular target of emamectin benzoate in lepidopteran and other insect pests is the glutamate-gated chloride channel (GluCl) .[1][3] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in invertebrates.[3] Emamectin benzoate also interacts with gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Rs) , which serve as a secondary target.[4]

Glutamate-Gated Chloride Channels (GluCls)

GluCls are pentameric ligand-gated ion channels that, upon activation by the neurotransmitter glutamate (B1630785), open to allow the influx of chloride ions (Cl⁻) into the neuron or muscle cell.[3] This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the cell to fire an action potential and thus inhibiting nerve signals.[1]

GABA-Gated Chloride Channels (GABA-Rs)

Similar to GluCls, GABA-Rs are also inhibitory ligand-gated ion channels.[4] In insects, they are activated by the neurotransmitter GABA, leading to an influx of chloride ions and subsequent hyperpolarization of the cell membrane.[4]

Mechanism of Action

Emamectin benzoate acts as a positive allosteric modulator of both GluCls and GABA-Rs.[5][6] This means that it binds to a site on the receptor that is distinct from the glutamate or GABA binding site. This binding potentiates the effect of the natural ligand and can also directly and irreversibly open the chloride channel, even in the absence of the neurotransmitter.[1][5]

The binding of emamectin benzoate locks the channel in an open conformation, leading to a continuous and uncontrolled influx of chloride ions into the cell.[7] This sustained influx results in a state of prolonged hyperpolarization, effectively silencing the nerve or muscle cell and preventing the transmission of nerve impulses.[1] This disruption of the central nervous system leads to flaccid paralysis, cessation of feeding, and ultimately, the death of the insect.[1]

Quantitative Data

The efficacy of emamectin benzoate against various lepidopteran pests has been extensively documented. The following tables summarize key quantitative data, primarily focusing on lethal concentrations (LC50) from whole-organism bioassays, as receptor-specific binding data for lepidopteran species is limited in publicly available literature.

| Pest Species | Life Stage | Bioassay Method | LC50 | Reference |

| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 0.173 mg/L (72h) | [8] |

| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 9.16 - 39.07 ppm | [9] |

| Spodoptera exigua (Beet Armyworm) | 2nd Instar Larvae | Leaf Dip | 0.005 mg/L | [10] |

| Spodoptera exigua (Beet Armyworm) | 4th Instar Larvae | Leaf Spray | 0.81 mg/L a.i. (24h) | [11] |

| Spodoptera littoralis (Cotton Leafworm) | 3rd Instar Larvae | Ingestion | 0.43 mg a.i./mL | [12] |

| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larvae | Leaf Dip | 0.1062 mg/L (24h) | [4] |

| Helicoverpa armigera (Cotton Bollworm) | 7-day-old Larvae | Leaf Dip | 0.6 ppm (72h) | [5] |

Signaling Pathway

The binding of emamectin benzoate to GluCls and GABA-Rs initiates a signaling cascade that culminates in insect paralysis and death. The key steps are illustrated in the diagram below.

References

- 1. biochemjournal.com [biochemjournal.com]

- 2. Emamectin Benzoate 2.3% Agricultural Insecticide for Diamondback Moth, Beet Armyworm - Emamectin Benzoate, Agricultural | Made-in-China.com [m.made-in-china.com]

- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 4. biochemjournal.com [biochemjournal.com]

- 5. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Emamectin benzoate: new insecticide against Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric activation mechanism of the cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Solid formulations of Emamectin Benzoate at Controlling Lepidopterous Pests | Florida Entomologist [journals.flvc.org]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [t-stor.teagasc.ie]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of Emamectin Benzoate on Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of emamectin (B195283) benzoate (B1203000) on a range of non-target organisms. Emamectin benzoate, a semi-synthetic derivative of the avermectin (B7782182) family of insecticides, is widely used in agriculture and aquaculture for its efficacy against lepidopteran pests. However, its broad-spectrum activity raises concerns about its potential impact on organisms not intended to be targeted. This document summarizes key toxicity data, details the experimental protocols used to generate this data, and visualizes the primary mechanism of action.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of emamectin benzoate to various non-target organisms, providing key metrics such as the median lethal concentration (LC50), median lethal dose (LD50), and no-observed-effect concentration (NOEC).

Table 1: Acute Toxicity of Emamectin Benzoate to Aquatic Organisms

| Species | Test Type | Duration | Endpoint | Value | Units |

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 96 h | LC50 | 174 | µg/L[1] |

| Sheepshead Minnow (Cyprinodon variegatus) | Acute | 96 h | LC50 | 1430 | µg/L[1] |

| Fathead Minnow (Pimephales promelas) | Acute | 96 h | LC50 | 0.64 | mg/L[2] |

| Daphnia magna (Water Flea) | Acute Immobilization | 48 h | EC50 | 0.99 | mg/L[1] |

| Americamysis bahia (Mysid Shrimp) | Acute | 96 h | LC50 | 40 - 78 | ng/L[3] |

| Eohaustorius estuarius (Amphipod) | Sediment | 10 d | LC50 | 0.185 | mg/kg wet sediment[4] |

| Freshwater Mussel (Unio delicatus) | Acute | 96 h | LC50 | 0.21 | mg/L[5] |

Table 2: Acute Toxicity of Emamectin Benzoate to Terrestrial Invertebrates

| Species | Exposure Route | Duration | Endpoint | Value | Units |

| Honeybee (Apis mellifera) | Oral | 48 h | LD50 | - | - |

| Honeybee (Apis mellifera) | Contact | 48 h | LD50 | - | - |

| Earthworm (Eisenia fetida) | Soil | 48 h | LC50 | 30.2 | µg/cm²[6] |

| Earthworm (Eudrilus eugeniae) | Artificial Soil | 2 d | LC50 | 17.22 | ppm[7] |

| Earthworm (Eudrilus eugeniae) | Cow Dung | 2 d | LC50 | 16.47 | ppm[7] |

Table 3: Acute and Dietary Toxicity of Emamectin Benzoate to Birds

| Species | Test Type | Duration | Endpoint | Value | Units |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | - | LD50 | 46 | mg/kg[1] |

| Bobwhite Quail (Colinus virginianus) | Acute Oral | - | LD50 | 264 | mg/kg[1] |

| Mallard Duck (Anas platyrhynchos) | Dietary | 8 d | LC50 | 570 | ppm[1] |

| Bobwhite Quail (Colinus virginianus) | Dietary | 8 d | LC50 | 1318 | ppm[1] |

Table 4: Toxicity of Emamectin Benzoate to Mammals

| Species | Test Type | Endpoint | Value | Units |

| Rat | Acute Oral | LD50 | 50 | mg/kg bw[8] |

| Rat | Dermal | LD50 | 500-2000 | mg/kg bw[9] |

| Rat | 4-h Inhalation | LC50 | 0.663 (female) | mg/L[9] |

| Rat | 90-day Dietary | NOAEL | 0.5 | mg/kg bw/day[9] |

| Mouse | 79-week | NOAEL | 2.5 | mg/kg bw/day[9] |

Experimental Protocols

The toxicity data presented above are primarily generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test [10][11][12][13][14]

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

-

Test Organisms: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).

-

Methodology:

-

A range-finding test is conducted to determine appropriate test concentrations.

-

Fish are exposed to at least five geometrically spaced concentrations of the test substance and a control.

-

The exposure period is 96 hours, with mortalities and any abnormal behavior recorded at 24, 48, 72, and 96 hours.

-

The test can be static (water is not changed), semi-static (water is renewed at regular intervals), or flow-through (water is continuously renewed).

-

The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated.

-

OECD 202: Daphnia sp., Acute Immobilisation Test [15][16][17][18][19]

-

Objective: To determine the concentration of a substance that immobilizes 50% of Daphnia (EC50) over a 48-hour period.

-

Test Organism: Daphnia magna is the preferred species.

-

Methodology:

-

Juvenile daphnids (less than 24 hours old) are exposed to at least five graded concentrations of the test substance.

-

The test is conducted in a static system for 48 hours.

-

Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.

-

The EC50 is calculated based on the percentage of immobilized daphnids at 48 hours.

-

Terrestrial Invertebrate Toxicity Testing

OECD 213: Honeybees, Acute Oral Toxicity Test [20][21][22][23][24]

-

Objective: To determine the median lethal dose (LD50) of a substance to honeybees after oral ingestion.

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Methodology:

-

Bees are starved for up to 2 hours before the test.

-

A minimum of five dose rates are tested, with three replicates of 10 bees per dose.

-

The test substance is dissolved or suspended in a 50% w/v sucrose (B13894) solution and offered to the bees.

-

Mortality and any sublethal effects are recorded daily for at least 48 hours, and can be extended up to 96 hours if mortality increases between 24 and 48 hours.

-

The LD50 is calculated based on the observed mortality.

-

OECD 214: Honeybees, Acute Contact Toxicity Test [20][21][25][26][27][28]

-

Objective: To determine the acute contact toxicity (LD50) of a substance to honeybees.

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Methodology:

-

A minimum of five dose rates are tested, with three replicates of 10 bees per dose.

-

The test substance, dissolved in an appropriate solvent, is applied directly to the dorsal thorax of each bee.

-

Mortality is recorded daily for at least 48 hours, with the possibility of extension to 96 hours.

-

The LD50 is calculated from the mortality data.

-

OECD 222: Earthworm, Reproduction Test [29][30][31][32][33]

-

Objective: To assess the effects of a substance on the reproductive output of earthworms.

-

Test Organism: Eisenia fetida or Eisenia andrei.

-

Methodology:

-

Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil.

-

The test duration is 8 weeks.

-

Mortality and changes in biomass are assessed after 4 weeks.

-

After 4 weeks, the adult worms are removed, and the number of offspring (juveniles) is counted after an additional 4 weeks.

-

Endpoints include the no-observed-effect concentration (NOEC) and the concentration causing a specified percentage reduction in reproductive output (e.g., EC50).

-

Mechanism of Action and Signaling Pathways

Emamectin benzoate's primary mode of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in nerve and muscle cells.[34][35][36][37] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and blocking the transmission of nerve signals. The result is flaccid paralysis and eventual death of the organism.

In mammals, the risk of toxicity is lower due to the lower affinity of emamectin benzoate for mammalian GABA receptors and the presence of the blood-brain barrier, which limits its access to the central nervous system where these receptors are predominantly located.[35][37]

Transcriptomic analysis in Daphnia magna has provided further insight into the molecular mechanisms of emamectin benzoate toxicity.[34][36][38][39] Besides the primary neurotoxic effects, exposure has been shown to disrupt the neuroendocrine regulation of molting, perturb energy homeostasis, suppress DNA repair mechanisms, and induce programmed cell death (apoptosis).[34][36][38]

Caption: Mechanism of emamectin benzoate neurotoxicity in invertebrates.

Caption: General workflow for acute aquatic toxicity testing (e.g., OECD 202/203).

References

- 1. agrica.co.il [agrica.co.il]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. wfduk.org [wfduk.org]

- 4. Acute toxicity of emamectin benzoate and its desmethyl metabolite to Eohaustorius estuarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological and histopathological response of non-target organisms to emamectin benzoate: an effective innovative insecticide or a new ecosystem health hazard? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. veterinarypaper.com [veterinarypaper.com]

- 9. fao.org [fao.org]

- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. oecd.org [oecd.org]

- 14. eurofins.com.au [eurofins.com.au]

- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 16. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 17. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 21. content.fera.co.uk [content.fera.co.uk]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. biotecnologiebt.it [biotecnologiebt.it]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. biotecnologiebt.it [biotecnologiebt.it]

- 30. shop.fera.co.uk [shop.fera.co.uk]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. OECD 222 - Phytosafe [phytosafe.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. tandfonline.com [tandfonline.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Whole-Organism Transcriptomic Analysis Provides Mechanistic Insight into the Acute Toxicity of Emamectin Benzoate in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

Emamectin Benzoate Isomers: A Technical Guide to Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emamectin (B195283) benzoate (B1203000), a potent semi-synthetic insecticide derived from the avermectin (B7782182) family, is a cornerstone in the management of lepidopteran pests.[1][2] Its efficacy stems from its targeted action on the nervous system of insects.[2] This technical guide provides an in-depth exploration of the isomers of emamectin benzoate, their comparative biological activities, and the experimental methodologies used for their analysis. Commercial emamectin benzoate is primarily a mixture of two homologous isomers, emamectin B1a and emamectin B1b, typically in a ratio of 90:10.[3][4] A critical examination of the available scientific literature reveals that these principal isomers exhibit equivalent toxicity against key pest species. This guide will detail the mechanism of action, present quantitative data on biological activity, outline experimental protocols for isomer separation and analysis, and provide visualizations of key pathways and workflows.

Introduction to Emamectin Benzoate and its Isomers

Emamectin benzoate is a macrocyclic lactone insecticide derived from the fermentation products of the soil actinomycete Streptomyces avermitilis.[4] It is a semi-synthetic derivative of abamectin.[1] The commercial product is a mixture of two principal homologues:

-

Emamectin B1a benzoate: (4''R)-4''-deoxy-4''-(methylamino)avermectin B1a benzoate

-

Emamectin B1b benzoate: (4''R)-4''-deoxy-4''-(methylamino)avermectin B1b benzoate

These two isomers differ structurally by a single methylene (B1212753) group on the C-25 side-chain; B1a possesses a sec-butyl group, while B1b has an isopropyl group.[3] Due to its numerous chiral centers, emamectin benzoate also exhibits complex stereoisomerism.[5] The specific three-dimensional arrangement of the molecule is crucial for its biological activity.[5]

In addition to the primary B1a and B1b isomers, several photodegradates and metabolites can be formed, including the 8,9-Z isomer and the AB1a, MFB1a, and FAB1a metabolites.[4][6]

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The insecticidal activity of emamectin benzoate is primarily due to its potent effect on the nervous system of target pests.[2] It acts as an allosteric modulator of glutamate-gated chloride channels (GluCls), which are crucial for neurotransmission in invertebrates.[2][5]

The binding of emamectin benzoate to these channels leads to an irreversible opening, causing a continuous influx of chloride ions into the nerve and muscle cells.[2] This hyperpolarization of the cell membrane disrupts nerve signal transmission, leading to paralysis and ultimately, the death of the insect.[2] Emamectin benzoate can also interact with gamma-aminobutyric acid (GABA) gated chloride channels.[3]

Comparative Biological Activity of Emamectin Benzoate Isomers

A pivotal study by Argentine et al. (2002) investigated the toxicities of the emamectin benzoate homologues B1a and B1b against five species of Lepidoptera using both diet and foliar bioassays. The research concluded that the emamectin benzoate homologues B1a and B1b were equally toxic to Spodoptera exigua, Heliothis virescens, Trichoplusia ni, and Spodoptera frugiperda.[6] This finding suggests that for these key pest species, the minor structural difference between the two isomers does not significantly impact their insecticidal potency.

While the B1a and B1b isomers show equal toxicity, their photodegradates exhibit varying levels of biological activity. The same study found that the AB1a photodegradate was as toxic as the parent compound in diet assays, while the MFB1a photodegradate was 3.1 to 6.2 times more toxic than the parent compound in some species.[6] The order of toxicity for the photodegradates was determined to be AB1a > MFB1a > FAB1a > 8,9-Z-MAB1a > PAB1a.[6]

Quantitative Data on Biological Activity

The following table summarizes the key finding regarding the comparative toxicity of the primary emamectin benzoate isomers.

| Isomer | Target Pest Species | Bioassay Type | Relative Toxicity | Reference |

| Emamectin B1a | Spodoptera exigua, Heliothis virescens, Trichoplusia ni, Spodoptera frugiperda | Diet & Foliar | Equally toxic to B1b | [6] |

| Emamectin B1b | Spodoptera exigua, Heliothis virescens, Trichoplusia ni, Spodoptera frugiperda | Diet & Foliar | Equally toxic to B1a | [6] |

Experimental Protocols

Separation and Quantification of Emamectin Benzoate Isomers by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of emamectin benzoate isomers are typically achieved using reverse-phase HPLC with UV or fluorescence detection.[7]

4.1.1. Sample Preparation (General Protocol for Cauliflower) [5]

-

Homogenization: A 75g sample of the edible portion of cauliflower is homogenized using a blender.

-

Extraction: The homogenized sample is mixed with anhydrous sodium sulphate. 5 ml of ethyl acetate (B1210297) is added, and the mixture is shaken thoroughly.

-

Filtration: The mixture is passed through Whatman No. 1 filter paper, and the filtrate is collected.

-

Evaporation and Reconstitution: The ethyl acetate layer is separated and evaporated to dryness. The residue is reconstituted in 5 ml of the mobile phase.

-

Final Filtration: The reconstituted solution is filtered through a 0.2-micron membrane filter before injection into the HPLC system.

4.1.2. HPLC System and Conditions [5]

-

Instrument: Shimadzu Prominence HPLC with a Diode Array Detector.

-

Column: Reversed-phase C18 column (5 µm, 25 cm x 4.6 mm I.D.).

-

Mobile Phase: Acetonitrile: Ammonium acetate buffer (50:50, v/v).

-

Flow Rate: 1.2 ml/min.

-

Injection Volume: 20 µl.

-

Detection Wavelength: 254 nm.

Insect Bioassays

4.2.1. Diet Bioassay (General Protocol) [6]

-

Diet Preparation: An artificial diet is prepared for the target insect species.

-

Incorporation of Test Compound: A solution of the emamectin benzoate isomer in a suitable solvent is added to the diet to achieve the desired concentrations.

-

Insect Exposure: Larvae of the target pest are placed on the treated diet.

-

Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure.

-

Data Analysis: The data is subjected to probit analysis to determine the lethal concentrations (e.g., LC50, LC90).

4.2.2. Foliar Bioassay (General Protocol) [6]

-

Plant Preparation: Leaf discs or whole leaves from a suitable host plant are used.

-

Application of Test Compound: The emamectin benzoate isomer is dissolved in a suitable solvent and applied to the leaf surface, typically using a spray tower.

-

Insect Exposure: Larvae of the target pest are placed on the treated leaves.

-

Mortality Assessment: Mortality is assessed at specified time points.

-

Data Analysis: Lethal concentrations are determined using probit analysis.

Conclusion

Emamectin benzoate's potent insecticidal activity is well-established, and its commercial formulation as a mixture of the B1a and B1b isomers is a standard in the agrochemical industry. The available scientific evidence strongly indicates that these two principal isomers possess equal toxicity against a range of key lepidopteran pests. This finding is critical for understanding the structure-activity relationship of this important insecticide and for the development of resistance management strategies. The methodologies for the separation and bioassay of these isomers are well-defined, allowing for continued research into their properties and interactions with target organisms. Further research into the comparative biological activity against a broader range of non-lepidopteran pests and detailed receptor binding affinity studies for the individual isomers could provide a more complete understanding of their pharmacological profiles.

References

- 1. cotton.org [cotton.org]

- 2. Emamectin benzoate: new insecticide against Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. Toxicities of emamectin benzoate homologues and photodegradates to Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to Avermectin-Based Insecticides: History, Development, and Core Mechanisms

Avermectins represent a cornerstone in the control of parasitic nematodes and arthropods, with a profound impact on veterinary medicine, agriculture, and human health. This technical guide provides a comprehensive overview of the journey from their discovery in a single soil sample to their development into a wide array of potent insecticides. It delves into their unique mode of action, the biochemical pathways of their synthesis, the evolution of resistance, and the ongoing advancements in this critical class of compounds. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of avermectin-based insecticides.

History and Discovery

The story of avermectin (B7782182) begins with a pioneering international collaboration. In the 1970s, Satoshi Ōmura, a microbiologist at the Kitasato Institute in Japan, was engaged in a large-scale screening program to discover new bioactive compounds from microorganisms. His team collected thousands of soil samples from various locations in Japan. One sample, isolated in 1978 from the soil near a golf course in Kawana, Ito City, Shizuoka Prefecture, contained a novel actinomycete bacterium. This microorganism was sent to Merck Sharp and Dohme Research Laboratories in the United States as part of a collaborative agreement.

At Merck, a team led by William C. Campbell tested extracts from the cultured bacterium for anthelmintic activity. Fermentation broths from this organism showed remarkable potency against the nematode Nematospiroides dubius in mice, without notable toxicity. The Merck team isolated and characterized the active compounds, a family of eight closely related 16-membered macrocyclic lactones, which they named "avermectins" for their anti-worm efficacy. The producing organism was identified as a new species and named Streptomyces avermitilis. Remarkably, despite decades of further searching, this single Japanese soil isolate remains the only source of avermectin ever discovered.

This groundbreaking discovery, which provided a new class of drugs with unprecedented efficacy against parasitic diseases, was recognized with the 2015 Nobel Prize in Physiology or Medicine, awarded jointly to William C. Campbell and Satoshi Ōmura.

The discovery of avermectins was a result of a highly successful international collaboration between the Kitasato Institute in Japan and Merck & Co. in the United States. In 1978, a team at the Kitasato Institute, led by Satoshi Ōmura, isolated a novel actinomycete from a soil sample collected in Ito City, Shizuoka Prefecture, Japan. This bacterium was later sent to Merck Sharp and Dohme Research Laboratories for testing. At Merck, scientists discovered that the fermentation broths from this actinomycete exhibited significant activity against Nematospiroides dubius in mice without causing notable toxicity. The active compounds were isolated and identified as a family of closely related macrocyclic lactones. The team at Merck, including William C. Campbell, characterized these compounds and named the novel producing species Streptomyces avermitilis. For their pivotal roles in the discovery of avermectin and its derivatives, which have dramatically reduced the incidence of diseases like river blindness and lymphatic filariasis, Ōmura and Campbell were awarded half of the 2015 Nobel Prize in Physiology or Medicine.

Experimental Protocols: Isolation and Screening

The initial discovery hinged on a systematic screening protocol designed to identify novel anthelmintic compounds from natural sources.

-

Sample Collection and Microbial Isolation: Soil samples were collected from diverse environments. Standard microbiological techniques were used to isolate actinomycete colonies. This involved serial dilution of soil suspensions, plating onto selective agar (B569324) media (such as Actinomycete Isolation Agar or Kuster's Agar), and incubation to encourage the growth of distinct colonies.

-

Fermentation: Promising isolates, like the one that would be named S. avermitilis, were cultured in various controlled liquid fermentation broths to produce secondary metabolites. Early fermentations that yielded avermectin were improved by optimizing the medium, increasing the total avermectin yield from an initial 9 µg/ml to nearly 500 µg/ml through medium improvement and isolate selection.

-

In Vivo Anthelmintic Assay: The primary screening assay involved testing the whole, fermented broths in mice infected with the nematode Nematospiroides dubius. The activity was determined by the reduction in worm burden in treated mice compared to a control group. This in vivo model was crucial for identifying potent activity with an acceptable preliminary toxicity profile.

-

Bioactivity-Guided Fractionation: Once activity was confirmed, the fermentation broth was subjected to solvent extraction and chromatographic techniques (e.g., High-Performance Liquid Chromatography - HPLC) to isolate the active components. The fractions were continuously tested using the in vivo assay to guide the purification of the avermectin compounds.

Discovery Workflow Diagram

The logical flow from soil sample to the identification of a novel compound can be visualized as follows:

Mechanism of Action

Avermectins exert their potent anthelmintic and insecticidal effects through a novel mechanism of action that distinguishes them from other pesticide classes. Their primary targets are glutamate-gated chloride channels (GluCls), which are found exclusively in invertebrates.

The Role of Glutamate-Gated Chloride Channels (GluCls)

In nematodes and arthropods, GluCls are ligand-gated ion channels present on the membranes of nerve and muscle cells. When the neurotransmitter glutamate (B1630785) binds to these channels, they open, allowing an influx of chloride ions (Cl⁻) into the cell. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential. This inhibitory neurotransmission is critical for controlling motor activity and pharyngeal pumping (feeding) in these organisms.

Avermectins act as agonists of these GluCls. They bind to a site on the channel distinct from the glutamate-binding site and potentiate the channel's opening. The binding of avermectin is essentially irreversible, causing the channel to open slowly but remain open for a very long period. This leads to a persistent and significant influx of chloride ions, resulting in a long-lasting hyperpolarization of the nerve or muscle cell. The consequence is a flaccid paralysis of the somatic muscles and the pharyngeal pump of the parasite. Unable to move or feed, the organism ultimately dies.

While the primary target is the GluCl, avermectins can also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), another major inhibitory neurotransmitter. However, their affinity for GluCls is substantially higher. The selective toxicity of avermectins towards invertebrates is due to the absence of GluCls in vertebrates. While vertebrates do have GABA-gated channels, they are primarily confined to the central nervous system (CNS) and are protected by the blood-brain barrier, which avermectins do not readily cross at therapeutic doses.

Avermectins are neurotoxins that primarily target the peripheral nervous system of invertebrates. Their mechanism of action centers on a specific type of ion channel, the glutamate-gated chloride channel (GluCl), which is crucial for neurotransmission in parasites like nematodes and insects.

The key steps in the mechanism are:

-

Binding to GluCls: Avermectins act as positive allosteric modulators of GluCls. They bind to these channels, which are located on the membranes of nerve and muscle cells in invertebrates.

-

Channel Activation: This binding locks the channel in an open state. Ivermectin-activated channels open very slowly but are essentially irreversible, leading to a prolonged influx of chloride ions (Cl⁻) into the cell.

-

Hyperpolarization: The massive influx of negatively charged chloride ions causes the cell's membrane potential to become more negative, a state known as hyperpolarization.

-

Paralysis and Death: The persistent hyperpolarization of nerve and muscle cells prevents them from firing electrical signals. This leads to a flaccid paralysis of the organism's pharyngeal pump (preventing feeding) and somatic muscles (preventing movement), ultimately resulting in starvation and death.

This mode of action is highly selective for invertebrates because vertebrates do not possess glutamate-gated chloride channels. While avermectins can interact with other ligand-gated channels like GABAα receptors, their affinity for invertebrate GluCls is much higher, contributing to their favorable safety profile in mammals.

Signaling Pathway Diagram

The following diagram illustrates the effect of avermectin on a synapse in an invertebrate.

Experimental Protocols: Characterizing the Mechanism of Action

Electrophysiological techniques have been fundamental in elucidating the mechanism of action of avermectins. The patch-clamp technique, in particular, allows for the direct measurement of ion flow through single channels.

-

Cell Culture and Receptor Expression: The genes encoding invertebrate GluCl subunits (e.g., avr-14b from Haemonchus contortus) are cloned and expressed in a heterologous system, typically Xenopus oocytes or a mammalian cell line like HEK-293. This allows for the isolation and study of a specific receptor type.

-

Electrophysiology (Patch-Clamp):

-

Whole-Cell Configuration: A glass micropipette is sealed to the membrane of a cell expressing the GluCls. The membrane patch is then ruptured to allow electrical access to the entire cell. The cell is voltage-clamped at a set potential (e.g., -70 mV).

-

Drug Application: A solution containing a known concentration of glutamate is applied to the cell, and the resulting inward chloride current is measured.

-

Avermectin Application: After washing out the glutamate, a solution containing avermectin (e.g., ivermectin) is applied. The resulting current is measured. Key observations include a slowly activating but persistent current that does not readily deactivate, even after the drug is washed out, confirming the near-irreversible binding.

-

Single-Channel Recording (Excised Patch): A small patch of the membrane containing one or more channels is excised. This allows for the direct observation of the opening and closing kinetics of a single channel in response to glutamate and avermectin, providing detailed biophysical data on channel conductance and open probability.

-

Development of Avermectin Derivatives

The eight natural avermectins produced by S. avermitilis (designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b) provided the foundation for a range of semi-synthetic derivatives. These modifications were aimed at enhancing potency, broadening the spectrum of activity, and improving safety and pharmacokinetic profiles for specific applications in veterinary medicine, agriculture, and human health.

Key Derivatives and Their Development

-

Ivermectin: The first and most famous semi-synthetic derivative, ivermectin is the 22,23-dihydro derivative of avermectin B1 (a mixture of >80% B1a and <20% B1b). Developed by Merck, the selective reduction of the double bond at the C22-23 position resulted in a compound with an improved safety margin while retaining high potency. It was first commercialized for animal health in 1981 and later approved for human use in 1987 to combat onchocerciasis (river blindness) and lymphatic filariasis.

-

Abamectin (B1664291): This is the commercial name for the natural fermentation product avermectin B1 (a mixture of B1a and B1b). It is widely used in agriculture and horticulture as a potent insecticide and acaricide for crop protection. Its use is favored by rapid photodegradation on plant surfaces, which limits non-target effects.

-

Emamectin (B195283) Benzoate (B1203000): Developed from abamectin, emamectin is a 4”-epi-methylamino-4”-deoxy derivative. It is formulated as a benzoate salt to enhance stability. Emamectin benzoate exhibits significantly greater potency against lepidopteran (caterpillar) pests compared to abamectin and is used extensively in agriculture. Its translaminar activity allows it to penetrate leaf tissue, forming a reservoir of active ingredient that provides residual control of pests that ingest plant material.

-

Doramectin, Selamectin, and Eprinomectin: These are other important derivatives primarily used in veterinary medicine.

-

Doramectin is used to treat and control internal and external parasites in cattle.

-

Selamectin is a popular topical parasiticide for dogs and cats, controlling fleas, heartworms, ear mites, and certain ticks and worms.

-

Eprinomectin is used as a topical endectocide in cattle, including dairy cows, due to its favorable profile of low milk partitioning.

-

Physicochemical and Efficacy Data

The development of these derivatives has led to a range of products with distinct properties. The table below summarizes key quantitative data for some of the most important avermectin-based insecticides.

| Compound | Primary Use | Molecular Formula (Major Comp.) | Water Solubility | Log P (octanol/water) | Half-Life (Soil) | Example Efficacy (LC50/LC90) |

| Abamectin | Agriculture (Acaricide, Insecticide) | C48H72O14 (B1a) | ~7-10 µg/L | 4.4 | 20-50 days | Tetranychus urticae (LC50): 0.02 µg/mL |

| Ivermectin | Veterinary, Human Medicine | C48H74O14 (H2B1a) | ~4 mg/L | 5.8 | 50-100 days | Onchocerca volvulus (microfilariae): Effective at single oral dose of 150 µg/kg |

| Emamectin Benzoate | Agriculture (Insecticide) | C56H81NO15 (B1a benzoate) | ~24 mg/L | 5.0 | 7-22 days (water, sunlight) | Spodoptera exigua (LC90): 0.005 µg/mL |

| Eprinomectin | Veterinary (Cattle) | C50H75NO14 (B1a) | ~5 mg/L | 5.5 | ~10 days | Effective against various GI roundworms and lungworms in cattle at 500 µg/kg topical dose |

| Selamectin | Veterinary (Companion Animals) | C43H63NO11 | ~1.3 g/L | 3.0 | N/A (Topical) | 100% efficacy against fleas (C. felis) within 24-36h at 6 mg/kg topical dose |

Note: Values are approximate and can vary significantly based on environmental conditions (pH, temperature, light) and the specific target organism and assay method.

Mechanisms of Resistance

The widespread and intensive use of avermectin-based insecticides has inevitably led to the evolution of resistance in numerous target pest populations, including insects, mites, and parasitic worms. Understanding the biochemical and genetic basis of resistance is critical for developing sustainable management strategies. Several distinct mechanisms have been identified.

Major Resistance Mechanisms

-